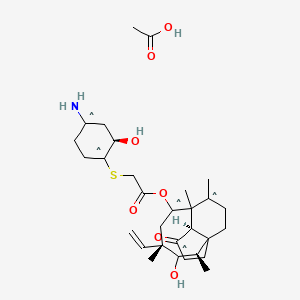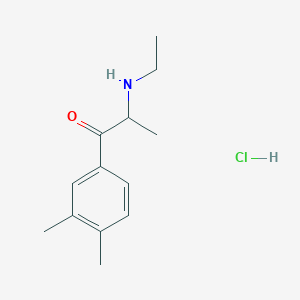
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a synthetic organic compound It belongs to the class of substituted cathinones, which are structurally related to amphetamines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Using large-scale reactors to carry out the condensation and reduction reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield secondary amines or alcohols.
Substitution: May yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a precursor for other compounds.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:
Molecular Targets: The compound primarily targets neurotransmitter systems, including dopamine and serotonin receptors.
Pathways Involved: It modulates the release and reuptake of neurotransmitters, leading to its stimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
Methcathinone: A similar compound with a methyl group instead of an ethyl group.
Mephedrone: Another substituted cathinone with a different substitution pattern on the phenyl ring.
Amphetamine: A structurally related compound with similar stimulant properties.
Uniqueness
1-(3,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)10(3)8-12;/h6-8,11,14H,5H2,1-4H3;1H |
Clave InChI |
IFEJRMPCMIVHGO-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC(=C(C=C1)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,4,5,6-tetrahydropyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12351105.png)
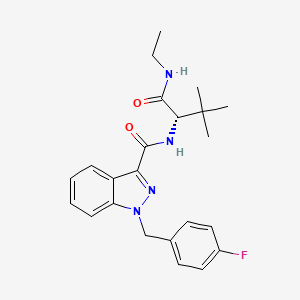
![1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrate;hydrochloride](/img/structure/B12351118.png)
aminehydrochloride](/img/structure/B12351121.png)
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12351123.png)
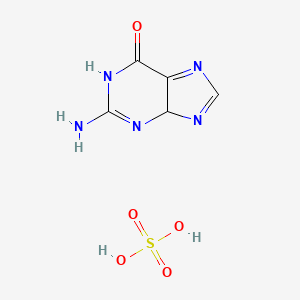

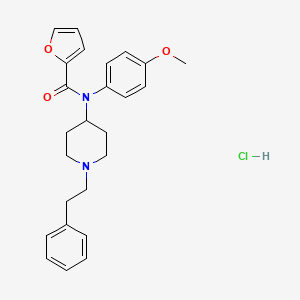
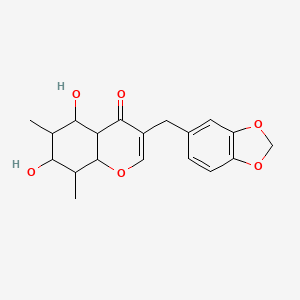

![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

